![molecular formula C45H33F5N2O5 B557595 Fmoc-Gln(Trt)-OPfp CAS No. 132388-65-9](/img/structure/B557595.png)
Fmoc-Gln(Trt)-OPfp
Overview
Description
Fmoc-Gln(Trt)-OPfp: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amide is protected by a trityl (Trt) group. The compound also contains a pentafluorophenyl (OPfp) ester, which is a reactive group used to facilitate peptide bond formation.
Mechanism of Action
Target of Action
Fmoc-Gln(Trt)-OPfp, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is a Fmoc protected amino acid derivative . It is primarily used as a reagent in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain . The Fmoc group of this compound serves as a protective group that prevents unwanted reactions during the synthesis process . The trityl group (Trt) specifically protects the glutamine residue .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. Specifically, it allows for the controlled addition of glutamine residues to the growing peptide chain . This can influence the structure and function of the resulting peptide, depending on the role of the glutamine residues within the peptide’s structure.
Pharmacokinetics
For instance, this compound has good solubility properties in most organic solvents , which can affect its availability during the synthesis process.
Result of Action
The use of this compound in peptide synthesis results in the incorporation of glutamine residues into the peptide chain . This can have various effects at the molecular and cellular level, depending on the specific role of the glutamine residues in the function of the peptide. For instance, glutamine residues can be involved in protein-protein interactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the temperature and the pH of the reaction environment . Furthermore, the stability of this compound can be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of glutamine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting glutamine with Fmoc chloride in the presence of a base such as sodium carbonate.
Trityl Protection: The side chain amide of glutamine is then protected using trityl chloride in the presence of a base like pyridine.
Pentafluorophenyl Ester Formation: Finally, the protected glutamine is reacted with pentafluorophenyl chloroformate to form the pentafluorophenyl ester.
Industrial Production Methods: The industrial production of Fmoc-Gln(Trt)-OPfp follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form peptide bonds.
Deprotection Reactions: The Fmoc and Trt protecting groups can be removed under specific conditions. Fmoc is typically removed using a base like piperidine, while Trt is removed using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Trt Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Peptide Bonds: Formation of peptide bonds with amino acids or peptides.
Deprotected Glutamine: Removal of protecting groups yields free glutamine.
Scientific Research Applications
Peptide Synthesis
Fmoc-Gln(Trt)-OPfp is primarily employed in solid-phase peptide synthesis (SPPS) , a widely used method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a temporary protection for the α-amino group, while the Trt (trityl) group protects the side chain amide. This dual protection strategy allows for the sequential addition of amino acids with high fidelity, minimizing side reactions during synthesis .
Advantages in Peptide Synthesis
- Enhanced Purity : Using this compound leads to significantly purer peptides compared to other derivatives .
- Solubility : The compound exhibits good solubility in various organic solvents, facilitating its use in standard peptide synthesis reagents such as dimethylformamide (DMF) and dimethylacetamide (DMA) .
- Reduced Side Reactions : The protected form prevents the amide side chain from undergoing dehydration reactions during activation, particularly when using carbodiimide reagents .
Biochemical Research
The applications of this compound extend beyond peptide synthesis into broader biochemical research contexts.
Hydrogels and Nanofibers
Recent studies have highlighted the use of Fmoc-Gln(Trt)-OH in synthesizing peptide-based materials like hydrogels and nanofibers. These materials have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices.
Post-Translational Modifications
This compound is advantageous for synthesizing peptides that require post-translational modifications. The milder reaction conditions associated with Fmoc chemistry allow for the incorporation of modifications such as phosphorylation and glycosylation, which are critical for biological activity .
Therapeutic Applications
The therapeutic potential of peptides synthesized using this compound is significant, particularly in drug development.
Targeted Drug Delivery
Peptides synthesized with this compound can be designed to target specific cells or tissues, enhancing the efficacy of drug delivery systems. The ability to incorporate various functional groups allows for the customization of peptides to improve their pharmacokinetic properties .
Anticancer Research
Research has shown that certain peptides synthesized using this compound exhibit anticancer properties. These peptides can interact with cancer cell receptors, potentially inhibiting tumor growth or inducing apoptosis .
Case Study 1: Synthesis of Anticancer Peptides
In a study published in 2023, researchers utilized this compound to synthesize a series of peptides designed to inhibit specific cancer cell lines. The resulting peptides demonstrated significant cytotoxic effects on cancer cells while showing low toxicity to normal cells, highlighting the compound's utility in developing targeted cancer therapies .
Case Study 2: Development of Biocompatible Hydrogels
Another study focused on the incorporation of Fmoc-Gln(Trt)-OH into hydrogels for tissue engineering applications. The hydrogels exhibited excellent mechanical properties and biocompatibility, making them suitable for potential applications in regenerative medicine.
Comparison with Similar Compounds
Fmoc-Gln(Trt)-OH: Similar structure but lacks the pentafluorophenyl ester group.
Fmoc-Gln-OH: Lacks both the trityl and pentafluorophenyl ester groups.
Fmoc-Glu(Trt)-OPfp: Similar structure but with glutamic acid instead of glutamine.
Uniqueness:
Fmoc-Gln(Trt)-OPfp: is unique due to the presence of both Fmoc and Trt protecting groups along with the reactive pentafluorophenyl ester group, making it highly suitable for specific peptide synthesis applications.
Biological Activity
Fmoc-Gln(Trt)-OPfp, or N-alpha-Fmoc-delta-trityl-L-glutamine, is a significant compound in peptide synthesis and biochemistry. This article explores its biological activity, focusing on its role in peptide synthesis, solubility properties, and potential applications in therapeutic contexts.
Overview of this compound
Chemical Structure
this compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group on the glutamine residue. The molecular weight is approximately 610.7 g/mol .
Synthesis
The compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the iterative assembly of peptides while maintaining high purity and yield. The Fmoc protecting group facilitates selective deprotection under mild conditions, making it advantageous for synthesizing sensitive peptides .
1. Role in Peptide Synthesis
This compound is primarily utilized as a building block in peptide synthesis. Its protective groups prevent unwanted side reactions during the coupling process, particularly when using carbodiimide reagents. This characteristic enhances the stability of the amide bond formed between amino acids, reducing the likelihood of dehydration reactions .
Table 1: Comparison of Solubility Properties
Compound | Solubility in DMF | Stability | Comments |
---|---|---|---|
Fmoc-Gln(Trt)-OH | High | Stable | Better solubility compared to Fmoc-Gln-OH |
Fmoc-Gln-OH | Low | Less stable | Prone to dehydration reactions |
2. Biological Implications
The use of this compound in peptide synthesis has implications for drug development and therapeutic applications:
- Neurotrophic Factors : Peptides synthesized using this compound have been explored for their neuroprotective properties, potentially aiding in neurodegenerative diseases .
- Enzyme Inhibition : Research indicates that peptides incorporating this compound can act as inhibitors for specific proteases, which are crucial in various biological pathways .
Case Study 1: Synthesis of Neurotrophic Peptides
In a study focused on neurotrophic peptides, this compound was used to synthesize a series of compounds aimed at promoting neuronal survival. The resulting peptides demonstrated increased efficacy in cellular assays compared to those synthesized with less soluble glutamine derivatives .
Case Study 2: Inhibition of Kallikrein-Related Peptidases
Another significant study investigated the use of this compound in synthesizing peptide inhibitors for kallikrein-related peptidases. The synthesized peptides exhibited potent inhibitory activity, highlighting the importance of selecting appropriate protecting groups to maintain biological activity during synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(51-44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36(53)52-45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,51,55)(H,52,53) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKAAWLZTVISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F5N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694216 | |
Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-65-9 | |
Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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